molecular formula C9H10N2 B3025514 3,6-Dimethylimidazo[1,2-A]pyridine CAS No. 78132-62-4

3,6-Dimethylimidazo[1,2-A]pyridine

Numéro de catalogue: B3025514
Numéro CAS: 78132-62-4
Poids moléculaire: 146.19 g/mol
Clé InChI: VVWRVGQVEMXVQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-Dimethylimidazo[1,2-A]pyridine is a heterocyclic aromatic organic compound. It belongs to the class of imidazo[1,2-A]pyridines, which are known for their wide range of applications in medicinal chemistry and material science. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with methyl groups attached at the 3rd and 6th positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and ensure high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the imidazo[1,2-A]pyridine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.

    Substitution: Formation of halogenated or other substituted imidazo[1,2-A]pyridine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

DMIP and its derivatives have been investigated for their potential as anticancer agents. A notable study synthesized a series of imidazo[1,2-a]pyridine derivatives that demonstrated submicromolar inhibitory activity against various tumor cell lines. Among these, compound 13k exhibited the most potent activity with an IC50 value ranging from 0.09 μM to 0.43 μM. This compound induced cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting the PI3Kα pathway (IC50 = 1.94 nM) .

Table 1: Anticancer Activity of DMIP Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
13kVarious0.09 - 0.43PI3Kα inhibition
6bHCC8271.94Cell cycle arrest

Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold has shown promise in the fight against tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For example, a class of compounds derived from DMIP demonstrated excellent selective potency against various TB strains with MIC90 values ≤1 μM. Notably, a representative compound exhibited remarkable selectivity against non-tubercular strains while maintaining efficacy against Mycobacterium tuberculosis .

Table 2: Antituberculosis Activity of DMIP Derivatives

CompoundMIC90 (μM)Strain TestedSelectivity Profile
Compound 1≤1Mtb H37RvSelective for Mtb
Compound 30.03 - 5MDR-TBInhibits M. bovis BCG

Other Biological Activities

Beyond anticancer and antituberculosis applications, DMIP derivatives have been explored for various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria as well as Mycobacterium species .
  • Anticonvulsant Activity : Certain imidazo[1,2-a]pyridine compounds have been evaluated for their anticonvulsant properties.
  • Antidiabetic and Antiviral Activities : Research has also indicated potential applications in diabetes management and viral infections.

Case Study 1: Development of Anti-TB Agents

A systematic exploration of imidazo[1,2-a]pyridine analogues led to the identification of four hit compounds with significant anti-TB activity through high-throughput screening (HTS). These compounds were further optimized based on structure-activity relationships (SAR), leading to improved potency against drug-resistant strains .

Case Study 2: Synthesis and Evaluation of Anticancer Compounds

In another study focused on anticancer activity, researchers synthesized a series of DMIP derivatives and evaluated their effects on various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the biological activity, highlighting the importance of SAR in drug design .

Comparaison Avec Des Composés Similaires

  • 2,7-Dimethylimidazo[1,2-A]pyridine
  • 3-Aminoimidazo[1,2-A]pyridine
  • Imidazo[1,2-A]pyrimidine

Comparison: 3,6-Dimethylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,7-Dimethylimidazo[1,2-A]pyridine, the position of the methyl groups affects the compound’s electronic properties and steric interactions. The presence of an amino group in 3-Aminoimidazo[1,2-A]pyridine introduces different reactivity and potential for hydrogen bonding. Imidazo[1,2-A]pyrimidine, with a different ring structure, exhibits distinct chemical and biological properties .

Activité Biologique

3,6-Dimethylimidazo[1,2-a]pyridine (DMIP) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, particularly in the context of infectious diseases and cancer.

Overview of this compound

DMIP belongs to a class of heterocyclic compounds known as imidazo[1,2-a]pyridines. These compounds have garnered attention for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structural uniqueness of DMIP contributes to its varied biological activities.

Antimicrobial Properties

Recent studies have highlighted the antitubercular activity of DMIP derivatives. For instance, compounds based on the imidazo[1,2-a]pyridine scaffold have shown remarkable potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentrations (MICs) :
    • DMIP derivatives exhibit MIC values as low as 0.07 μM against MDR strains and 0.0009 μM against extracellular Mtb .

Table 1 summarizes the MIC values for various DMIP derivatives:

CompoundMIC (μM)Activity Type
DMIP Derivative 10.07MDR-TB
DMIP Derivative 20.0009Extracellular Mtb
DMIP Derivative 30.045Intracellular Mtb

Anticancer Activity

DMIP and its analogs have also been investigated for their anticancer properties . The imidazo[1,2-a]pyridine scaffold has been associated with various cancer types due to its ability to inhibit key cellular pathways involved in tumor growth.

  • Mechanism of Action :
    • DMIP derivatives may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The SAR studies conducted on DMIP derivatives reveal that modifications at specific positions on the imidazo ring can significantly influence biological activity.

  • Key Findings :
    • Substituents at the C2 and C6 positions enhance activity against Mtb.
    • The introduction of halogen groups has been shown to improve potency while maintaining low toxicity .

Case Study 1: Efficacy Against Tuberculosis

A study conducted on a novel DMIP derivative demonstrated significant efficacy in a mouse model infected with M. tuberculosis. The compound was administered at a dose of 30 mg/kg , resulting in a substantial reduction in mycobacterial load in both lungs and spleen compared to control groups .

Case Study 2: Cancer Cell Lines

Another investigation assessed the effects of DMIP on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation. The study noted that certain analogs could reduce viability by over 70% at concentrations below 10 μM , suggesting promising potential for further development .

Propriétés

IUPAC Name

3,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRVGQVEMXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 2
3,6-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 3
3,6-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 4
3,6-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 5
Reactant of Route 5
3,6-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 6
3,6-Dimethylimidazo[1,2-A]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.